An In-depth Technical Guide to 2,5-Di-p-toluidinoterephthalic Acid
An In-depth Technical Guide to 2,5-Di-p-toluidinoterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Di-p-toluidinoterephthalic acid, a derivative of terephthalic acid, is a compound of significant interest in the field of materials science, primarily for its role as a key intermediate in the synthesis of high-performance quinacridone pigments. This technical guide provides a comprehensive overview of the known properties of 2,5-Di-p-toluidinoterephthalic acid, including its chemical and physical characteristics. Detailed experimental protocols for its synthesis and characterization are presented to facilitate further research and application. It is important to note that while the chemical attributes of this compound are well-documented, there is a notable absence of publicly available data regarding its biological activities and toxicological profile.
Chemical and Physical Properties
2,5-Di-p-toluidinoterephthalic acid is a crystalline solid. Its core structure consists of a central terephthalic acid moiety substituted with two p-toluidine groups at the 2 and 5 positions. This substitution imparts specific electronic and steric properties to the molecule, influencing its reactivity and end-use applications.
Identifiers and General Properties
| Property | Value | Reference |
| IUPAC Name | 2,5-bis(4-methylanilino)terephthalic acid | [1] |
| CAS Number | 10291-28-8 | [1] |
| Molecular Formula | C₂₂H₂₀N₂O₄ | [2] |
| Molecular Weight | 376.4 g/mol | [2] |
| Canonical SMILES | CC1=CC=C(C=C1)NC2=CC(=C(C=C2C(=O)O)NC3=CC=C(C=C3)C)C(=O)O | [2] |
| InChI Key | FVLUGNOOEZYDNV-UHFFFAOYSA-N | [2] |
Physical Properties
| Property | Value |
| Melting Point | 334 °C |
| Boiling Point | 584.5 °C |
| Density | 1.348 g/cm³ |
Synthesis of 2,5-Di-p-toluidinoterephthalic Acid
The synthesis of 2,5-Di-p-toluidinoterephthalic acid is typically achieved through the reaction of a dialkyl succinylsuccinate with p-toluidine, followed by oxidation and hydrolysis. The following protocol is a composite methodology based on established patent literature.[3]
Experimental Protocol
Materials:
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Dimethyl succinylsuccinate
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p-Toluidine
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Anhydrous Butanol
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Concentrated Sulfuric Acid
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Acetic Acid
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Potassium Hydroxide
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Nitrogen gas
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Air supply
Procedure:
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Transesterification: In a stirred autoclave, combine dimethyl succinylsuccinate (0.2 mol), anhydrous 1-butanol (250 ml), and concentrated sulfuric acid (0.52 ml).
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Purge the reactor with nitrogen for 15 minutes.
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Heat the mixture to 140°C under pressure for 2 hours.
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Cool the reaction mixture to allow for the precipitation of a mixture of dibutyl succinylsuccinate and methyl butyl succinylsuccinate.
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Condensation with p-Toluidine: To the resulting mixture, add p-toluidine (26 g).
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Purge the system with nitrogen and heat to approximately 75°C for 1 hour with continuous nitrogen purging.
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Oxidation: Add acetic acid (20 ml) and heat the mixture to reflux.
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Once at reflux, introduce a steady stream of air into the reaction mixture through a dip tube for 4 hours.
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Hydrolysis and Precipitation: Add solid potassium hydroxide (70 g) to the reaction mixture and continue to reflux for an additional hour.
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Cool the mixture and add 500 ml of water.
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Adjust the pH of the solution to 2.5-3 by the addition of sulfuric acid.
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Separate the aqueous phase. Add approximately 400 ml of fresh water to the organic phase, which should result in the precipitation of a dark-violet solid.
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Isolation and Purification: Filter the precipitate and dry at 100°C to yield 2,5-Di-p-toluidinoterephthalic acid. The purity can be assessed by HPLC.
Caption: Synthesis workflow for 2,5-Di-p-toluidinoterephthalic acid.
Characterization
The structural elucidation and confirmation of 2,5-Di-p-toluidinoterephthalic acid are primarily achieved through spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the central terephthalic ring and the p-tolyl groups, the N-H protons of the secondary amines, the carboxylic acid protons, and the methyl protons of the tolyl groups. The integration and splitting patterns of these signals are crucial for confirming the molecular structure.
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¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule, including the carbonyl carbons of the carboxylic acid groups, the aromatic carbons, and the methyl carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 2,5-Di-p-toluidinoterephthalic acid will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations include:
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O-H stretching of the carboxylic acid groups.
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N-H stretching of the secondary amine groups.
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C=O stretching of the carboxylic acid groups.
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C-N stretching.
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Aromatic C-H and C=C stretching.
Biological Properties and Signaling Pathways
A comprehensive search of the scientific literature and toxicology databases reveals a significant lack of information on the biological properties, including potential therapeutic effects or toxicity, of 2,5-Di-p-toluidinoterephthalic acid. While studies exist on the biological effects of its parent molecule, terephthalic acid, and other phthalate derivatives, this data cannot be directly extrapolated to the di-p-toluidino substituted compound.[4] Therefore, no signaling pathways or specific biological activities can be described for this molecule at present.
Applications
The primary and well-established application of 2,5-Di-p-toluidinoterephthalic acid is as a key precursor in the synthesis of quinacridone pigments. The cyclization of 2,5-dianilino-terephthalic acids, such as the title compound, leads to the formation of the highly stable and brightly colored quinacridone pigments, which are widely used in paints, plastics, and inks.
Caption: Role as a precursor in pigment synthesis.
Conclusion
2,5-Di-p-toluidinoterephthalic acid is a well-characterized organic compound with established synthetic routes and significant industrial application as a pigment intermediate. Its chemical and physical properties are well-documented, allowing for its reliable synthesis and identification. However, the lack of data on its biological activity presents a clear knowledge gap. This technical guide serves as a foundational resource for researchers in materials science and chemistry, while also highlighting the need for future investigations into the potential biological and toxicological profile of this compound, which would be essential for any consideration in the fields of drug development or life sciences.
References
- 1. EP0057873A1 - Process for the preparation of dimethyl-succinyl succinate, the sodium salt thereof, dianilinodihydroterephthalic acids, the dimethyl esters and salts thereof, and dianilinoterephthalic acids, the dimethyl esters and salts thereof - Google Patents [patents.google.com]
- 2. 2,5-Di-p-toluidinoterephthalic acid | C22H20N2O4 | CID 82524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US5659076A - Process for the production of 2,5-dianilino-terephthalic acids - Google Patents [patents.google.com]
- 4. encyclopedia.pub [encyclopedia.pub]
